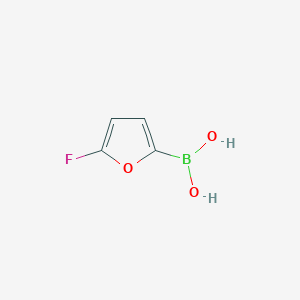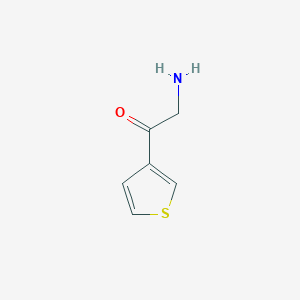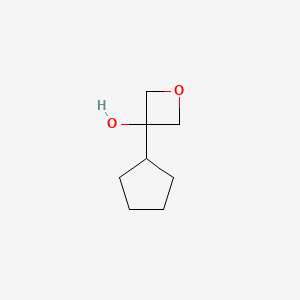
5-Fluorofuran-2-boronic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluorofuran-2-boronic Acid: is an organoboron compound with the molecular formula C4H4BFO3 . It is a derivative of furan, where a fluorine atom is substituted at the 5-position and a boronic acid group is attached to the 2-position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorofuran-2-boronic Acid typically involves the borylation of 5-fluorofuran. One common method is the reaction of 5-fluorofuran with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the boronic acid derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 5-Fluorofuran-2-boronic Acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: The compound can undergo reduction reactions to form the corresponding borane or boronate ester.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an inert atmosphere.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Suzuki-Miyaura Coupling: Formation of biaryl or styrene derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of boranes or boronate esters.
Aplicaciones Científicas De Investigación
Chemistry: 5-Fluorofuran-2-boronic Acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It is also used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological research, this compound is used in the synthesis of biologically active molecules, including potential drug candidates. Its derivatives have shown promise in the development of inhibitors for various enzymes and receptors.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. It is also used in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 5-Fluorofuran-2-boronic Acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid group acts as a nucleophile, facilitating the transfer of the organic group to the palladium catalyst.
Comparación Con Compuestos Similares
5-Formylfuran-2-boronic Acid: Similar structure but with a formyl group instead of a fluorine atom.
5-Bromofuran-2-boronic Acid: Similar structure but with a bromine atom instead of a fluorine atom.
5-Methylfuran-2-boronic Acid: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness: 5-Fluorofuran-2-boronic Acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This makes it particularly useful in the synthesis of fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals due to their enhanced metabolic stability and bioavailability.
Propiedades
Fórmula molecular |
C4H4BFO3 |
|---|---|
Peso molecular |
129.88 g/mol |
Nombre IUPAC |
(5-fluorofuran-2-yl)boronic acid |
InChI |
InChI=1S/C4H4BFO3/c6-4-2-1-3(9-4)5(7)8/h1-2,7-8H |
Clave InChI |
YPYCAVJCKOXLPA-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(O1)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-aminospiro[2.2]pentane-1-carboxylic Acid](/img/structure/B11923836.png)



![[(Trimethylsilyl)amino]acetonitrile](/img/structure/B11923851.png)

![7aH-imidazo[4,5-b]pyridin-7-amine](/img/structure/B11923872.png)
![Imidazo[1,2-A]pyridin-5-ylmethanamine](/img/structure/B11923885.png)

![3A,7A-Dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B11923891.png)

![O-[(1-methylpyrazol-3-yl)methyl]hydroxylamine](/img/structure/B11923907.png)

